Home > Products > Screening Compounds P11331 > iso-Butonitazene (citrate)
iso-Butonitazene (citrate) -

iso-Butonitazene (citrate)

Catalog Number: EVT-10959400
CAS Number:
Molecular Formula: C24H32N4O3
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

iso-Butonitazene (citrate) is a synthetic opioid compound belonging to the class of 2-benzylbenzimidazole derivatives. It is structurally similar to other potent opioids, such as fentanyl and its analogs, and has been identified in forensic contexts as a new psychoactive substance. The compound is primarily used in research and forensic applications and is not intended for human consumption or therapeutic use.

Source

iso-Butonitazene (citrate) is synthesized in laboratories and is available from various chemical suppliers, including Cayman Chemical, which offers it as an analytical reference standard with a purity of ≥98% . The compound's molecular weight is approximately 616.7 g/mol .

Classification

iso-Butonitazene is classified as a synthetic opioid due to its structural characteristics and pharmacological effects. It falls within the nitazene family, which includes other closely related compounds such as etonitazene and metonitazene. These substances have been noted for their high potency at the μ-opioid receptors, often surpassing that of traditional opioids like morphine and fentanyl .

Synthesis Analysis

Methods

The synthesis of iso-Butonitazene involves several chemical reactions that typically utilize readily available precursors. While specific methods for iso-Butonitazene synthesis are not extensively documented, related compounds in the nitazene series have been synthesized using similar approaches.

Technical Details:

  1. Starting Materials: The synthesis generally begins with 1-chloro-2,4-dinitrobenzene and 2-diethylaminoethylamine.
  2. Reactions:
    • The activated chlorine atom in 1-chloro-2,4-dinitrobenzene is substituted with the amine.
    • Reduction of the nitro group in the ortho position occurs to yield an amino function.
    • This intermediate can then be condensed with n-butoxyphenyl imidate derived from n-butoxyphenylacetonitrile to form iso-Butonitazene .
Molecular Structure Analysis

Structure

The molecular structure of iso-Butonitazene can be described as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₃
  • Structural Features: It contains a benzyl moiety substituted with an isobutoxy group at the para position and a nitro group at the ortho position relative to the nitrogen atom in the benzimidazole ring.

Data

The compound's crystallization results in a solid form, which is stable under appropriate storage conditions (typically at -20°C) . Characterization techniques such as Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed for its identification and analysis .

Chemical Reactions Analysis

Reactions

iso-Butonitazene undergoes various chemical reactions typical of synthetic opioids. These include:

  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.
  • Substitution Reactions: The presence of active hydrogen atoms allows for further substitution on the aromatic rings.

Technical Details:

  • The reactivity profile of iso-Butonitazene suggests potential for modification into other analogs through established organic synthesis techniques.
Mechanism of Action

Process

iso-Butonitazene exerts its effects primarily through agonistic activity at the μ-opioid receptors in the central nervous system. This interaction leads to analgesic effects similar to those produced by other opioids.

Data

Research indicates that iso-Butonitazene demonstrates significantly higher agonistic activity compared to traditional opioids like fentanyl, making it a compound of interest in both pharmacological studies and forensic investigations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Melting Point: Not specifically documented for iso-Butonitazene (citrate), but related compounds exhibit melting points typically around 154–156 °C for hydrochloride forms .

Chemical Properties

  • Solubility: Soluble in solvents like dimethylformamide and dimethyl sulfoxide; specific solubility data for iso-Butonitazene (citrate) is limited but inferred from analogs .

Relevant Data

The compound is characterized by high stability under controlled conditions, making it suitable for analytical applications.

Applications

iso-Butonitazene (citrate) serves primarily as an analytical reference standard in forensic toxicology and research settings. Its structural similarity to known opioids allows it to be used in studies assessing opioid receptor activity and potential impacts on human health. Additionally, it plays a role in understanding new psychoactive substances emerging on illicit drug markets.

Introduction: Benzimidazole Opioids as Emerging Public Health Threats

Historical Development and Pharmaceutical Origins of Nitazene Compounds

Nitazenes originated from legitimate pharmaceutical research in the 1950s when scientists at the Swiss company Chemische Industrie Basel (CIBA) synthesized a series of 2-benzylbenzimidazole derivatives as potential analgesics. Among these early compounds, etonitazene demonstrated approximately 1,000-fold greater antinociceptive potency than morphine in murine models using the tail-flick assay. Despite this promising pharmacological profile, concerns regarding adverse effects and abuse potential prevented their clinical development and commercialization [2] [1]. The core benzimidazole structure permits extensive modification at three key positions:

  • The para-benzyl position (R₁), typically modified via alkoxy chain length variation (e.g., ethoxy, propoxy, butoxy) or halogen substitution
  • The 5-position of the benzimidazole ring (R₂), where presence or absence of a nitro moiety significantly influences potency
  • The substituted ethyl amino side chain (R₃), frequently altered through N-desethylation or incorporation of cyclic amines (pyrrolidino or piperidinyl rings) [2]

Iso-Butonitazene citrate, systematically named N,N-diethyl-2-[2-[(4-isobutoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine citrate, exemplifies strategic modification at the R₁ position with its isobutoxy chain (C₄H₉O-). This structural adaptation differentiates it from butonitazene, which possesses a linear butoxy group, and contributes to distinct physicochemical properties including molecular weight (616.66 g/mol) and crystalline solid state [3] [5]. The citrate salt formulation enhances stability for commercial distribution within illicit markets while complicating analytical detection protocols [3] [6].

Emergence of iso-Butonitazene in Illicit Drug Markets

Iso-Butonitazene emerged following international scheduling of precursor nitazenes (e.g., isotonitazene in 2021, butonitazene in April 2022), demonstrating the rapid adaptive capacity of illicit drug manufacturers. This compound first appeared in forensic casework and drug seizures in late 2023 and early 2024, coinciding with intensified regulatory pressure on fentanyl analogues and earlier nitazene variants [1] [5] [6]. Its emergence aligns with a concerning trend documented by the United Nations Office on Drugs and Crime (UNODC): ten synthetic opioids were newly reported in 2023, seven belonging to the nitazene group, followed by six additional nitazenes in the first months of 2024 alone [1].

Structurally, iso-Butonitazene’s isobutoxy modification represents a deliberate strategy to circumvent analog-specific legislation while maintaining high μ-opioid receptor (MOR) activity. Although direct human potency data remains absent, structural analogy to butonitazene (several times more potent than morphine) and pharmacological profiling of related benzimidazole opioids suggest significant MOR agonist activity [5] [2]. The substance typically appears not in pure form but as adulterant mixtures with fentanyl, fentanyl analogues, or other nitazenes—a characteristic confirmed through toxicological sample analysis [6]. These mixtures amplify overdose risks unpredictably and complicate clinical management.

Table: Structural Characteristics of iso-Butonitazene Citrate

CharacteristicSpecification
Systematic NameN,N-diethyl-2-[2-[(4-isobutoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine citrate
Molecular FormulaC₂₄H₃₂N₄O₃·C₆H₈O₇
Molecular Weight616.66 g/mol
IUPAC Namecitric acid; N,N-diethyl-2-[2-[(4-isobutoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine
Key Modification PositionR₁ (para-benzyl): Isobutoxy group (versus butoxy in butonitazene)
Salt FormCitrate
Physical StateCrystalline solid
Storage Conditions-20°C

Global Epidemiology and Forensic Prevalence Patterns

The forensic footprint of iso-Butonitazene forms part of the accelerating global dispersion of nitazenes. Between 2019–2024, 26 distinct nitazenes were detected across 30 countries spanning Europe, North America, Oceania, South America, and Southeast Asia. This represents a dramatic increase from the single nitazene (isotonitazene) initially identified in 2019 [1]. Although specific prevalence data for iso-Butonitazene remains limited due to its recent emergence, broader detection patterns for nitazenes reveal concerning trajectories:

  • Toxicology Case Analysis: Between 2019–2024, 292 nitazene-related toxicology cases were reported internationally, predominantly post-mortem (82%). Protonitazene (120 cases), metonitazene (110 cases), and isotonitazene (30 cases) were most frequently identified, with newer variants like iso-Butonitazene expected to contribute to future mortality statistics [1].
  • Supply Chain Adulteration: Analysis of >800,000 urine and oral fluid samples (January 2023–March 2024) revealed a 17% year-over-year increase in nitazene detections when fentanyl was present. Critically, 99% of nitazene-positive samples co-contained fentanyl, while mixtures containing fentanyl, a fentanyl analog, and a nitazene analog surged by 33% [6].
  • Geographical Distribution: Europe documented significant nitazene clusters, particularly in Ireland and the United Kingdom. North America shows persistent nitazene penetration, with iso-Butonitazene identifications reported in U.S. forensic casework since late 2023. Its scheduled status (U.S. Schedule I since April 2022) has not prevented its emergence [1] [5] [6].

Table: Forensic Prevalence Patterns of Nitazene Compounds (2019-2024)

Epidemiological MetricFindingData Source
Total Nitazene Analogs Identified26 distinct substancesUNODC Early Warning Advisory [1]
Countries Reporting Nitazenes30 across multiple continentsUNODC Early Warning Advisory [1]
Post-Mortem Toxicology Cases82% of 292 reported cases (2019-2024)UNODC Early Warning Advisory [1]
Nitazene/Fentanyl Co-Positivity99% in clinical/forensic samplesAegis Laboratories [6]
Quarter 1 2024 vs. 2023 Increase17% rise in nitazene detection with fentanylAegis Laboratories [6]

The detection of iso-Butonitazene and analogous compounds in biological samples demands advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies due to their low therapeutic ranges (sub-ng/mL to ng/mL blood concentrations) and metabolic complexity. Laboratories worldwide continue refining testing protocols to address this evolving threat, with recommendations from organizations like the Center for Forensic Science Research and Education explicitly including nitazene analogs in scope since early 2021 [6] [2]. The continuous emergence of structurally modified nitazenes like iso-Butonitazene citrate underscores the critical need for real-time toxicological surveillance and international data sharing to inform evidence-based public health interventions.

Properties

Product Name

iso-Butonitazene (citrate)

IUPAC Name

N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C24H32N4O3/c1-5-26(6-2)13-14-27-23-12-9-20(28(29)30)16-22(23)25-24(27)15-19-7-10-21(11-8-19)31-17-18(3)4/h7-12,16,18H,5-6,13-15,17H2,1-4H3

InChI Key

KQZNQVXEZPNJQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.